(E)-4-(dimethylamino)but-2-enoyl chloride
CAS No.: 1056149-69-9
Cat. No.: VC8172130
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1056149-69-9 |
---|---|
Molecular Formula | C6H10ClNO |
Molecular Weight | 147.6 g/mol |
IUPAC Name | (E)-4-(dimethylamino)but-2-enoyl chloride |
Standard InChI | InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3/b4-3+ |
Standard InChI Key | BOTUQNGRMXZOTH-ONEGZZNKSA-N |
Isomeric SMILES | CN(C)C/C=C/C(=O)Cl |
SMILES | CN(C)CC=CC(=O)Cl |
Canonical SMILES | CN(C)CC=CC(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Composition
Property | Free Acid Chloride | Hydrochloride Salt |
---|---|---|
CAS Registry No. | Not Assigned | 1055943-40-2 / 501332-27-0 |
Molecular Formula | C₆H₁₀ClNO | C₆H₁₁Cl₂NO |
Molecular Weight (g/mol) | 147.60 | 184.06 |
SMILES | CN(C)CC=CC(=O)Cl | CN(C)CC=CC(=O)Cl.Cl |
Spectroscopic and Physical Characteristics
Experimental data on physical properties (e.g., melting point, solubility) remain sparse. Theoretical predictions using tools like PubChem’s XLogP3 suggest moderate lipophilicity (LogP ≈ 1.67), indicating potential membrane permeability in biological systems . The conjugated enoyl chloride system exhibits strong UV-Vis absorption near 220–250 nm due to π→π* transitions.
Synthesis and Manufacturing
Conventional Synthetic Route
The primary synthesis involves 4-(dimethylamino)but-2-enoic acid reacting with thionyl chloride (SOCl₂) under anhydrous conditions:
Key parameters:
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Temperature: 60–80°C
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Solvent: Dichloromethane or toluene
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Yield: ~70–85% (estimated)
The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and a dehydrating agent.
Alternative Methods
Reactivity and Functionalization
Acyl Chloride Reactivity
The compound’s reactivity stems from its electrophilic carbonyl carbon, enabling:
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Nucleophilic acyl substitutions with amines, alcohols, or thiols to form amides, esters, or thioesters.
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Conjugate additions via Michael acceptors, exploiting the α,β-unsaturated system.
Stabilization Challenges
The enoyl chloride’s susceptibility to hydrolysis necessitates stringent anhydrous handling. Hydrolysis yields 4-(dimethylamino)but-2-enoic acid, limiting its shelf life.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Antipsychotic agents: Functionalized amides targeting dopamine receptors.
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Antineoplastic drugs: Michael adducts with cysteine residues in oncogenic proteins.
Polymer Chemistry
Incorporation into vinyl polymers enhances thermal stability due to the rigid conjugated backbone.
Supplier | Purity | Packaging | Price (USD/g) |
---|---|---|---|
Hotechem Shanghai Co., Ltd. | 95% | 1 g | 120 |
Tongling HengYou Biotechnology | 98% | 5 g | 450 |
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